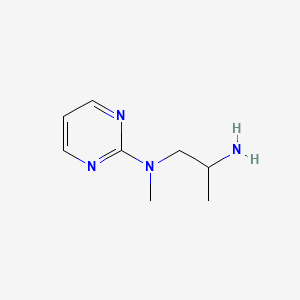
1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine, also known as MPPD, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. MPPD belongs to the class of compounds known as protein kinase inhibitors, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine exerts its effects by inhibiting the activity of protein kinases, which are enzymes that play a critical role in regulating cellular processes. Specifically, this compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cell growth, differentiation, and apoptosis, depending on the specific kinase targeted.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the specific kinase targeted. In cancer cells, this compound inhibits cell growth and induces apoptosis, leading to decreased tumor growth. Inflammatory cells, this compound has been found to reduce the production of inflammatory cytokines, leading to decreased inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce the accumulation of toxic protein aggregates, leading to improved neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research directions for 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine include further investigation of its potential therapeutic applications in various diseases, as well as the development of more potent and specific inhibitors. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, the development of more efficient synthesis methods for this compound could improve its availability and reduce costs associated with its use in scientific research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its specificity for protein kinases, low toxicity, and potential neuroprotective effects make it a promising therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of this compound in various diseases.
Métodos De Síntesis
The synthesis of 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine involves a multi-step process, which begins with the reaction between pyrimidine-2-amine and 1-bromo-3-chloropropane in the presence of a base. The resulting intermediate is then reacted with N-methyl-1,2-diaminoethane to yield the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the activity of protein kinases such as Aurora A and B, which are overexpressed in many types of cancer. This compound has also been found to have anti-inflammatory properties by inhibiting the activity of the enzyme p38 MAPK. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-7(9)6-12(2)8-10-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSLPOVIVSDGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)
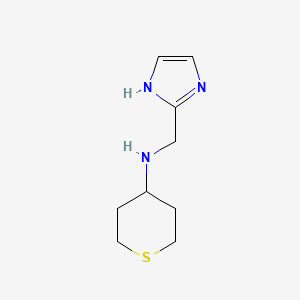
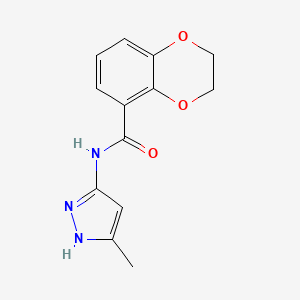
![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
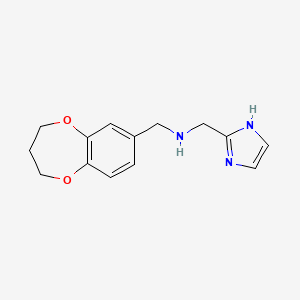
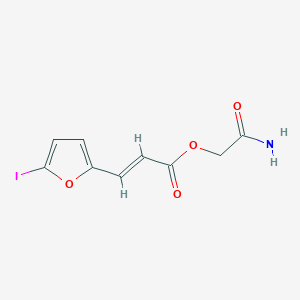
![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)
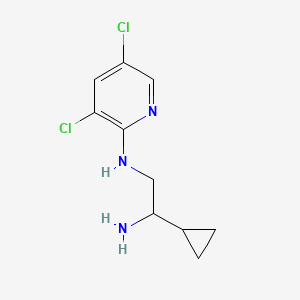
![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)